[4-(Benzenesulfonyl)but-3-en-1-yl](trimethyl)silane
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Overview
Description
4-(Benzenesulfonyl)but-3-en-1-ylsilane: is a chemical compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a benzenesulfonyl group attached to a butenyl chain, which is further connected to a trimethylsilane group. The presence of these functional groups imparts distinct chemical reactivity and stability to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzenesulfonyl)but-3-en-1-ylsilane typically involves the following steps:
Formation of the Butenyl Chain: The butenyl chain can be synthesized through various organic reactions, such as the Wittig reaction or the Heck reaction, which involve the coupling of alkenes with appropriate reagents.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced through sulfonylation reactions, where benzene is treated with sulfonyl chloride in the presence of a base.
Attachment of the Trimethylsilane Group:
Industrial Production Methods
In industrial settings, the production of 4-(Benzenesulfonyl)but-3-en-1-ylsilane may involve large-scale batch or continuous processes. These methods typically utilize optimized reaction conditions, such as controlled temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the benzenesulfonyl group is oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the benzenesulfonyl group to sulfinyl or sulfhydryl groups.
Substitution: The compound can participate in substitution reactions, where the trimethylsilane group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides, amines, and alcohols.
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Sulfinyl or sulfhydryl derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, 4-(Benzenesulfonyl)but-3-en-1-ylsilane is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology
In biological research, the compound can be used as a probe to study enzyme-catalyzed reactions involving sulfonyl and silane groups. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of 4-(Benzenesulfonyl)but-3-en-1-ylsilane may have potential therapeutic applications. For example, sulfone derivatives are known for their antimicrobial and anti-inflammatory properties.
Industry
In industrial applications, the compound can be used as an intermediate in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Benzenesulfonyl)but-3-en-1-ylsilane involves its interaction with various molecular targets and pathways. The benzenesulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The trimethylsilane group can enhance the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-(Phenylsulfonyl)but-3-en-1-ylsilane
- 4-(Methylsulfonyl)but-3-en-1-ylsilane
- 4-(Ethylsulfonyl)but-3-en-1-ylsilane
Uniqueness
Compared to similar compounds, 4-(Benzenesulfonyl)but-3-en-1-ylsilane is unique due to the presence of the benzenesulfonyl group, which imparts distinct chemical reactivity and stability. This makes it particularly valuable in synthetic chemistry and industrial applications.
Properties
CAS No. |
87640-84-4 |
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Molecular Formula |
C13H20O2SSi |
Molecular Weight |
268.45 g/mol |
IUPAC Name |
4-(benzenesulfonyl)but-3-enyl-trimethylsilane |
InChI |
InChI=1S/C13H20O2SSi/c1-17(2,3)12-8-7-11-16(14,15)13-9-5-4-6-10-13/h4-7,9-11H,8,12H2,1-3H3 |
InChI Key |
RZKRNSBXJOSMTL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCC=CS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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